3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline
CAS No.: 1706440-74-5
Cat. No.: VC3084125
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706440-74-5 |
|---|---|
| Molecular Formula | C10H13FN2O |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 3-fluoro-4-(3-methoxyazetidin-1-yl)aniline |
| Standard InChI | InChI=1S/C10H13FN2O/c1-14-8-5-13(6-8)10-3-2-7(12)4-9(10)11/h2-4,8H,5-6,12H2,1H3 |
| Standard InChI Key | CZDAYIUZGBJHTB-UHFFFAOYSA-N |
| SMILES | COC1CN(C1)C2=C(C=C(C=C2)N)F |
| Canonical SMILES | COC1CN(C1)C2=C(C=C(C=C2)N)F |
Introduction
Fundamental Properties and Identification
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline is a crystalline compound characterized by its unique structure combining an aniline moiety with a 3-methoxyazetidine ring. The compound has been assigned the CAS registry number 1706440-74-5, which serves as its unique identifier in chemical databases and literature. It belongs to the broader class of fluorinated aniline derivatives that have gained attention in medicinal chemistry for their enhanced pharmacokinetic properties and increased metabolic stability compared to non-fluorinated counterparts .
The compound possesses several key identifiers that are essential for its accurate characterization and database registration, as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1706440-74-5 |
| Molecular Formula | C₁₀H₁₃FN₂O |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 3-fluoro-4-(3-methoxyazetidin-1-yl)aniline |
| Standard InChI | InChI=1S/C10H13FN2O/c1-14-8-5-13(6-8)10-3-2-7(12)4-9(10)11/h2-4,8H,5-6,12H2,1H3 |
| Standard InChIKey | CZDAYIUZGBJHTB-UHFFFAOYSA-N |
| SMILES | COC1CN(C1)C2=C(C=C(C=C2)N)F |
| PubChem Compound ID | 71777908 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline is crucial for researchers working with this compound in various applications. These properties influence its behavior in chemical reactions, pharmacokinetics, and formulation processes.
Physical Properties
The physical state of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline at standard conditions (25°C, 1 atm) is a solid. Its physical parameters, determined through experimental and computational methods, are summarized in Table 2:
| Property | Value | Method |
|---|---|---|
| Physical State (25°C) | Solid | Experimental observation |
| Flash Point | 157.7±27.9 °C | Computed |
| Boiling Point | 337.1±42.0 °C at 760 mmHg | Computed |
| Density | 1.2±0.1 g/cm³ | Computed |
| Polarizability | 20.8±0.5 10⁻²⁴cm³ | Computed |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | Computed |
These physical properties indicate that the compound is relatively stable at room temperature with a high boiling point, characteristic of many aromatic amine compounds. The relatively high flash point suggests reduced fire hazards during handling and storage .
Chemical Properties
The chemical reactivity of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline is largely determined by its functional groups, particularly the primary amine, fluorine substituent, and methoxy group. Key chemical properties include:
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Nucleophilicity: The primary amine group (-NH₂) at the para position exhibits nucleophilic properties, making it reactive toward electrophiles. This enables various derivatization reactions, particularly important for synthesizing more complex molecules.
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Hydrogen Bonding: The amine group, in combination with the methoxy oxygen, allows for hydrogen bonding interactions, influencing the compound's solubility in polar solvents and potential biological interactions .
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Electronic Effects: The fluorine atom at the meta position relative to the amine group imparts specific electronic effects, including increased acidity of adjacent hydrogens and altered electron distribution across the aromatic ring .
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Substituent Effects: The 3-methoxyazetidinyl group influences the electronic properties of the aniline moiety, affecting its reactivity profile compared to unsubstituted aniline or other aniline derivatives.
Understanding these chemical properties is essential for predicting the compound's behavior in chemical reactions and biological systems, guiding its application in synthesis and drug discovery efforts.
Structural Characteristics
The molecular structure of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline features several key structural elements that contribute to its unique chemical behavior and potential applications in medicinal chemistry and synthetic organic chemistry.
Core Structure
The compound consists of an aniline core (a benzene ring with an amino group) substituted with a fluorine atom at position 3 and a 3-methoxyazetidin-1-yl group at position 4. This arrangement creates a molecule with several distinctive features:
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Aromatic Core: The benzene ring provides structural rigidity and a platform for π-π interactions with biological targets or other aromatic systems.
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Strained Ring System: The four-membered azetidine ring introduces strain into the molecule, creating unique geometric constraints that can be exploited in drug design for specific binding interactions .
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Methoxy Substituent: The methoxy group attached to the azetidine ring introduces additional hydrogen bond acceptor capability and modulates the lipophilicity of the molecule .
Conformational Analysis
The conformation of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline is influenced by several factors:
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Azetidine Ring Puckering: The four-membered azetidine ring typically adopts a puckered conformation to minimize ring strain, with the nitrogen atom slightly out of plane.
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Rotational Barriers: The rotation around the C-N bond connecting the aniline and azetidine moieties is partially restricted due to electronic and steric effects, leading to preferred conformational states.
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Fluorine Interactions: The fluorine atom can participate in weak intramolecular interactions that may stabilize certain conformations of the molecule .
These conformational properties are important considerations for the compound's ability to interact with biological targets and its behavior in chemical reactions.
Applications in Research and Development
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline has emerged as a valuable compound in multiple research domains, particularly in medicinal chemistry and pharmaceutical development. Its unique structural features make it suitable for various applications where fluorinated aromatic compounds are desirable.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important building block for the development of biologically active molecules, particularly those targeting neurological and psychiatric disorders:
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Kinase Inhibitor Development: Similar fluorinated aniline derivatives have been used in the synthesis of kinase inhibitors, suggesting potential applications for 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline in this area. The fluorine atom enhances metabolic stability while potentially increasing binding affinity to target proteins .
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PET Imaging Agents: Fluorinated compounds structurally related to 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline have been explored as precursors for positron emission tomography (PET) imaging agents. The presence of fluorine at a specific position allows for potential radiolabeling with ¹⁸F for molecular imaging applications .
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CNS-Active Compounds: The azetidine ring system in combination with the fluorinated aniline moiety creates a scaffold with potential blood-brain barrier permeability, making this compound valuable for central nervous system drug development .
Role as a Synthetic Intermediate
As a synthetic intermediate, 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline serves critical functions in organic synthesis:
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Building Block for Complex Molecules: The compound functions as a key building block for synthesizing more complex structures, particularly those requiring precise spatial arrangement of functional groups.
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Nucleophilic Coupling Partner: The primary amine group makes it an excellent nucleophilic coupling partner in various condensation reactions, including formation of amides, imines, and heterocycles .
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Scaffold Diversification: The structure allows for diversification at multiple positions, enabling the creation of focused compound libraries for medicinal chemistry applications .
Research in Material Science
Although less extensively documented, potential applications in material science may include:
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Fluorescent Probes: The aromatic system with electron-donating and electron-withdrawing groups creates a push-pull electronic system that could be exploited in fluorescent probe development.
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Specialty Polymers: As a monomer or modifier, the compound could contribute to specialty polymers with unique properties derived from the fluorine and nitrogen functionalities.
These diverse applications highlight the versatility of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline in multiple research domains, underscoring its importance as a valuable chemical entity in contemporary research.
Comparative Analysis with Similar Compounds
Understanding how 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline relates to structurally similar compounds provides valuable insights into its unique properties and potential applications. This comparative analysis examines key structural analogs and highlights important differences and similarities.
Structural Analogs
Several compounds share structural similarities with 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline, each with distinct properties and applications:
Electronic and Steric Considerations
The electronic and steric properties of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline distinguish it from its structural analogs:
Functional Comparison in Applications
The functional differences between 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline and its analogs impact their respective applications:
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Synthetic Utility: While all these compounds can serve as building blocks, their reactivity profiles differ based on:
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Medicinal Chemistry Applications: In drug development contexts, these structural differences significantly impact:
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Chemical Probe Development: For use in chemical biology and imaging applications, these compounds differ in their:
This comparative analysis highlights how subtle structural modifications significantly influence the chemical behavior and application potential of these compounds, underscoring the unique value of 3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline in specific research contexts.
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